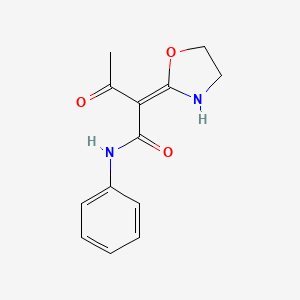
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide is a compound that belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. This reaction generates alkoxycarbonylketenes, which undergo an electrophilic ring expansion to afford the desired oxazolidinone derivatives . The reaction is typically carried out under microwave heating at 130°C for 20 minutes .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave heating and the avoidance of activators and catalysts, can be applied to scale up the synthesis for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidinone analogs.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, aziridines, and electrophilic reagents. The reactions are typically carried out under controlled conditions, such as microwave heating, to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions are various oxazolidinone derivatives, which can be further modified to enhance their biological activities .
Wissenschaftliche Forschungsanwendungen
2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial properties and is used in the development of new antibiotics.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to the death of the bacterial cell . This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved pharmacokinetic properties.
Uniqueness
This flexibility makes it a valuable compound for the development of new drugs with enhanced biological activities .
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(2E)-2-(1,3-oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)11(13-14-7-8-18-13)12(17)15-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,15,17)/b13-11+ |
InChI-Schlüssel |
UPBJDVAFABYDCS-ACCUITESSA-N |
Isomerische SMILES |
CC(=O)/C(=C\1/NCCO1)/C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C(=C1NCCO1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


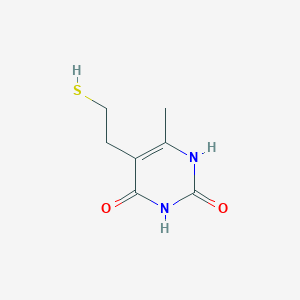

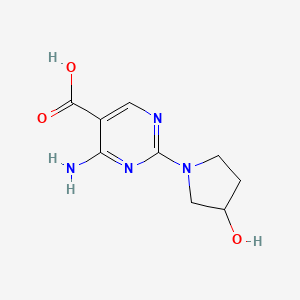

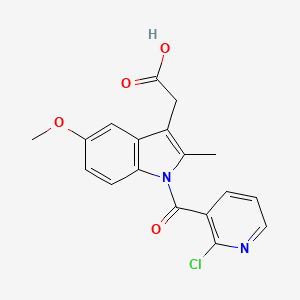
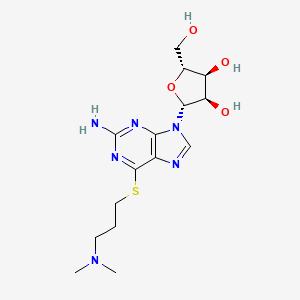
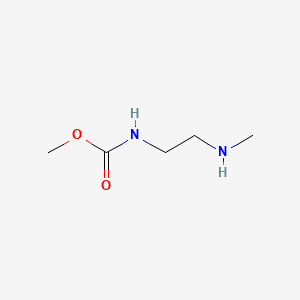
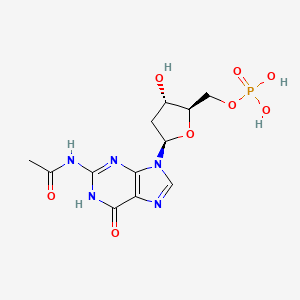
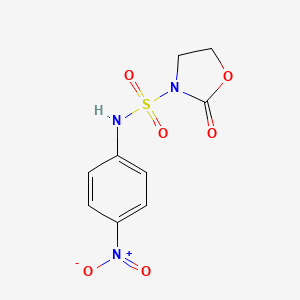
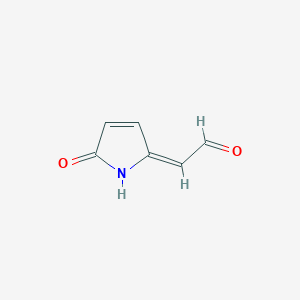
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
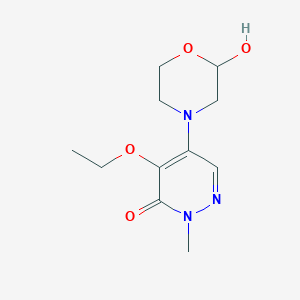
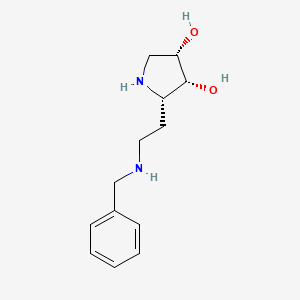
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
